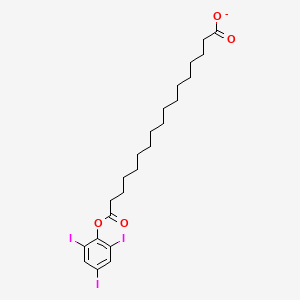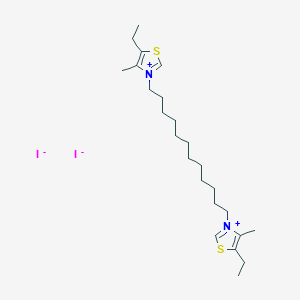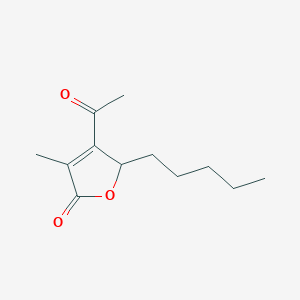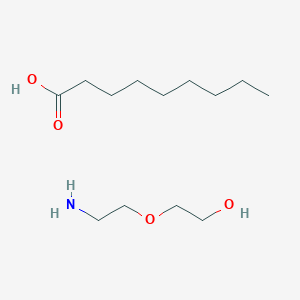
2-(2-Aminoethoxy)ethanol;nonanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethoxy)ethanol;nonanoic acid: is a compound that combines the properties of an amino alcohol and a fatty acid. The amino alcohol component, 2-(2-Aminoethoxy)ethanol, is known for its use in various chemical and biological applications, while nonanoic acid, a fatty acid, is commonly found in natural sources and used in industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
2-(2-Aminoethoxy)ethanol: This compound can be synthesized through a multi-step process involving the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to form 2-(benzyloxy)ethoxy ethyl-4-methylbenzenesulfonate.
Nonanoic Acid: Nonanoic acid can be obtained through the oxidation of nonyl alcohol or by the hydrolysis of esters derived from nonanoic acid.
Industrial Production Methods:
2-(2-Aminoethoxy)ethanol: Industrial production involves similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Nonanoic Acid: Industrially, nonanoic acid is produced through the oxidation of nonyl alcohol using oxidizing agents like potassium permanganate or through the hydrolysis of nonanoic acid esters.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(2-Aminoethoxy)ethanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert nonanoic acid to nonyl alcohol.
Substitution: Both components can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: : 2-(2-Aminoethoxy)ethanol is used as a spacer/linker in the synthesis of bioconjugate materials for drug delivery and protein labeling . Nonanoic acid is used in the synthesis of esters and other derivatives for industrial applications.
Biology: : The amino alcohol component is employed in the preparation of water-soluble, ratiometric fluorescent zinc sensors .
Industry: : Nonanoic acid is used in the production of lubricants, plasticizers, and surfactants .
Mecanismo De Acción
2-(2-Aminoethoxy)ethanol: : Acts as a linker in bioconjugate synthesis, facilitating the attachment of drugs or proteins to target molecules. It interacts with molecular targets through hydrogen bonding and electrostatic interactions.
Nonanoic Acid: : Functions as a fatty acid, participating in metabolic pathways and serving as a precursor for the synthesis of various industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Dimethylamino)ethoxyethanol: Similar structure but with a dimethylamino group, used in surfactants and as a corrosion inhibitor.
Ethylene glycol mono(2-aminoethyl) ether: Similar to 2-(2-Aminoethoxy)ethanol but with different applications in bioconjugate synthesis.
Uniqueness
2-(2-Aminoethoxy)ethanol: Unique due to its dual functionality as an amino alcohol, making it versatile for bioconjugate synthesis.
Nonanoic Acid: Unique as a medium-chain fatty acid with applications in both biological and industrial fields.
Propiedades
Número CAS |
216583-66-3 |
|---|---|
Fórmula molecular |
C13H29NO4 |
Peso molecular |
263.37 g/mol |
Nombre IUPAC |
2-(2-aminoethoxy)ethanol;nonanoic acid |
InChI |
InChI=1S/C9H18O2.C4H11NO2/c1-2-3-4-5-6-7-8-9(10)11;5-1-3-7-4-2-6/h2-8H2,1H3,(H,10,11);6H,1-5H2 |
Clave InChI |
FFJWXUMHKWACFI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)O.C(COCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


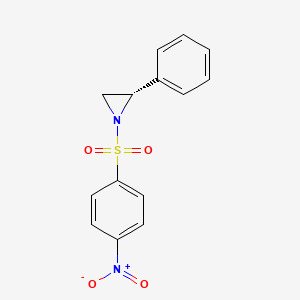
![N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12575852.png)
![Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575862.png)
![2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]-](/img/structure/B12575867.png)
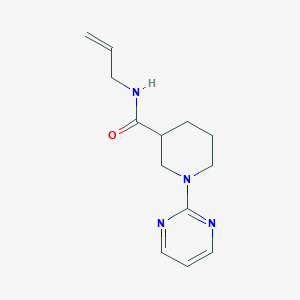
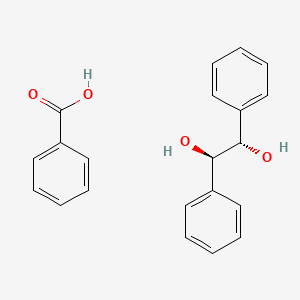


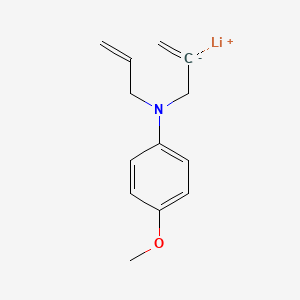
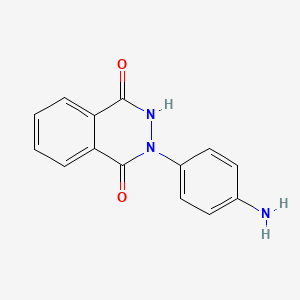
![N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide](/img/structure/B12575908.png)
